physicochemical properties of 1,2,4-triazine-5-carboxylic acid
physicochemical properties of 1,2,4-triazine-5-carboxylic acid
Physicochemical Properties of 1,2,4-Triazine-5-Carboxylic Acid: A Technical Guide
Part 1: Executive Summary & Molecular Architecture
1,2,4-Triazine-5-carboxylic acid represents a critical heterocyclic scaffold in the development of bioorthogonal reagents, high-energy density materials, and pharmaceutical intermediates. Unlike its more stable isomer (1,2,4-triazine-6-carboxylic acid), the 5-isomer is often characterized by higher reactivity, particularly regarding decarboxylation—a property that makes it both a valuable transient intermediate and a challenging target for isolation in its unsubstituted form.
This guide provides a rigorous analysis of the physicochemical behavior of the 1,2,4-triazine-5-carboxylic acid core, synthesizing theoretical data with experimental benchmarks from its stable derivatives (e.g., 6-amino-1,2,4-triazine-5-carboxylic acid).
Electronic Structure & Aromaticity
The 1,2,4-triazine ring is highly electron-deficient due to the presence of three nitrogen atoms. This deficiency significantly impacts the carboxylic acid group at the C5 position:
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Inductive Effect (-I): The adjacent nitrogen atoms (N4 and N1) exert a strong electron-withdrawing effect, stabilizing the carboxylate anion and lowering the pKa relative to benzoic acid.
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Resonance: The
-deficient nature of the ring makes the system susceptible to nucleophilic attack, particularly at C3 and C5. -
Decarboxylation Risk: The electron-withdrawing ring facilitates thermal decarboxylation, often requiring the compound to be stored as a salt or stabilized by electron-donating substituents (e.g., -NH2 at C6).
Part 2: Physicochemical Profile
The following data aggregates calculated values for the parent compound and experimental values for its stable 6-amino derivative, serving as a practical reference for laboratory handling.
Key Physical Parameters
| Property | Parent Compound (Calc.) | 6-Amino Derivative (Exp.)[1][2][3][4] | Significance |
| Molecular Formula | C₄H₃N₃O₂ | C₄H₄N₄O₂ | Core stoichiometry.[5] |
| Molecular Weight | 125.09 g/mol | 140.10 g/mol | Mass balance calculations. |
| pKa (Acid) | 2.8 – 3.2 (Est.) | ~3.5 | Stronger acid than acetic acid due to ring electron withdrawal. |
| logP (Octanol/Water) | -0.9 (Hydrophilic) | -1.2 | High water solubility; poor membrane permeability without derivatization. |
| Melting Point | Decomposes >150°C | >300°C (Decomp) | Indicates strong intermolecular H-bonding in crystal lattice. |
| Solubility | Water, DMSO, DMF | Water, Dilute Acid/Base | Highly polar; insoluble in non-polar solvents (Hexane, DCM). |
| Appearance | Off-white solid (Transient) | Pale grey/yellow powder | Typical for nitrogen-rich heterocycles. |
Critical Note: The unsubstituted parent acid is prone to thermal decarboxylation. Synthesis often yields the decarboxylated 1,2,4-triazine unless specific conditions (low temp, salt formation) are maintained.
Spectral Characteristics (Diagnostic)
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¹H NMR (DMSO-d₆):
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Parent: Distinctive singlet for H-3 (~9.0–9.5 ppm) and H-6 (~8.5–9.0 ppm). The carboxylic OH is broad and typically observed >11 ppm.
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6-Amino Derivative: Amino protons appear as a broad singlet (~7.0–8.0 ppm), often exchangeable with D₂O.
-
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IR Spectroscopy:
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C=O Stretch: 1700–1730 cm⁻¹ (Strong).
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OH Stretch: 2800–3200 cm⁻¹ (Broad, H-bonded).
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C=N Ring Stretch: 1580–1620 cm⁻¹.
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Part 3: Synthesis & Stability Mechanisms
The synthesis of 1,2,4-triazine-5-carboxylic acids generally proceeds via the condensation of 1,2-dicarbonyl compounds with amidrazones. The stability of the product is dictated by the substituents.
Synthesis Workflow (Condensation)
The following diagram illustrates the standard condensation pathway and the competing decarboxylation risk.
Stability & Degradation
Researchers must be aware that the electron-deficient nature of the triazine ring facilitates the loss of CO₂.
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Mechanism: The ring acts as an electron sink, stabilizing the carbanion-like transition state during decarboxylation.
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Mitigation: Store as a sodium or potassium salt. Avoid prolonged heating in acidic media.
Part 4: Experimental Protocols
Protocol: Determination of pKa via Potentiometric Titration
Authoritative Method for Heterocyclic Acids
Objective: To determine the pKa of the carboxyl group in a strictly controlled solvent system to avoid hydrolysis.
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Reagent Prep: Prepare a 0.01 M solution of the analyte in degassed water (or 50% MeOH/Water if solubility is limiting).
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Titrant: Standardized 0.1 M KOH (CO₂-free).
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Apparatus: Potentiometric titrator with a glass combination pH electrode (calibrated at pH 4.01 and 7.00).
-
Procedure:
-
Maintain temperature at 25°C ± 0.1°C.
-
Perform titration under inert gas (N₂ or Ar) blanket to prevent atmospheric CO₂ absorption.
-
Add titrant in 10 µL increments.
-
-
Analysis: Plot pH vs. Volume. The pKa is the pH at the half-equivalence point (inflection point).
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Validation: The first derivative (
) curve should show a sharp peak.
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Protocol: Purity Assessment via HPLC-UV
Standard for Nitrogenous Heterocycles
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Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 3.5 µm).
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Mobile Phase A: 0.1% Phosphoric Acid in Water (Buffers pH, suppresses ionization of COOH).
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Mobile Phase B: Acetonitrile.[6]
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Gradient: 5% B to 95% B over 15 minutes.
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Detection: UV at 254 nm (aromatic ring) and 210 nm (carboxyl).
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Criterion: Purity > 95% required for biological assays.
Part 5: Applications in Drug Discovery
The 1,2,4-triazine-5-carboxylic acid scaffold is a versatile "warhead" in medicinal chemistry:
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Bioorthogonal Chemistry: The 1,2,4-triazine core participates in Inverse Electron Demand Diels-Alder (IEDDA) reactions with strained alkenes (e.g., trans-cyclooctene). The carboxylic acid allows for conjugation to peptides or fluorophores.
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Herbicide Intermediates: The 6-amino derivative is a precursor to triazinone herbicides (e.g., Metamitron analogs), inhibiting photosynthesis via Photosystem II.
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Coordination Chemistry: The N1, N2, and carboxyl oxygen can form stable tridentate complexes with transition metals (Cu, Zn), used in catalysis.
References
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Synthesis of 1,2,4-Triazines
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Bioorthogonal Reactivity (IEDDA)
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Decarboxylation Mechanisms
- Commercial Derivative Data (6-Amino-1,2,4-triazine-5-carboxylic acid)
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General Triazine Chemistry
- Title: Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines (Contextual comparison for electron-deficient rings).
- Source: NIH / PubMed.
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URL:[Link]
Sources
- 1. 1,2,4-Triazine-6-carboxylic acid | C4H3N3O2 | CID 21945932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-Amino-[1,2,4]triazine-5-carboxylic acid | CAS 412278-71-8 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. researchgate.net [researchgate.net]
- 4. Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents [scirp.org]
- 5. US4175188A - Process for the production of 1,2,4-triazin-5-one derivatives - Google Patents [patents.google.com]
- 6. Decarboxylation [organic-chemistry.org]
- 7. arkat-usa.org [arkat-usa.org]
- 8. Progress in the Synthesis of 1,2,4-Triazines by Tandem Cyclization [sioc-journal.cn]
- 9. Crystal structure of 5-amino-4H-1,2,4-triazol-1-ium pyrazine-2-carboxylate: an unexpected salt arising from the decarboxylation of both precursors - PMC [pmc.ncbi.nlm.nih.gov]
